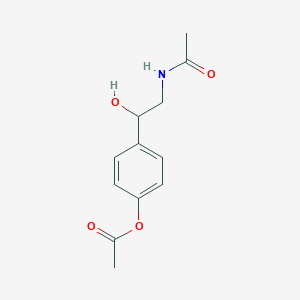
4-(2-Acetamido-1-hydroxyethyl)phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Acetamido-1-hydroxyethyl)phenyl acetate is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of an acetamido group, a hydroxyethyl group, and a phenyl acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Acetamido-1-hydroxyethyl)phenyl acetate typically involves the acetylation of 4-(2-amino-1-hydroxyethyl)phenol. The reaction can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Reaction Time: Several hours to ensure complete acetylation
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-(2-Acetamido-1-hydroxyethyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phenyl acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2-acetamido-1-oxoethyl)phenyl acetate.
Reduction: Formation of 4-(2-amino-1-hydroxyethyl)phenyl acetate.
Substitution: Formation of various substituted phenyl acetates depending on the nucleophile used.
科学的研究の応用
4-(2-Acetamido-1-hydroxyethyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 4-(2-Acetamido-1-hydroxyethyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the hydroxyethyl group can participate in additional interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-(2-Amino-1-hydroxyethyl)phenyl acetate
- 4-(2-Acetamido-1-oxoethyl)phenyl acetate
- 4-(2-Acetamido-1-hydroxyethyl)phenol
Uniqueness
4-(2-Acetamido-1-hydroxyethyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
33141-16-1 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC名 |
[4-(2-acetamido-1-hydroxyethyl)phenyl] acetate |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-7-12(16)10-3-5-11(6-4-10)17-9(2)15/h3-6,12,16H,7H2,1-2H3,(H,13,14) |
InChIキー |
WKUKBMQCIDCIAI-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC(C1=CC=C(C=C1)OC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







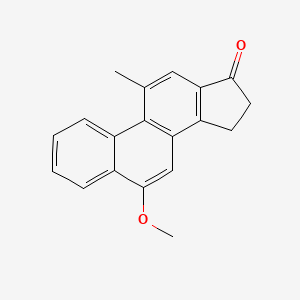
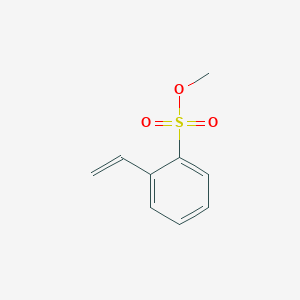
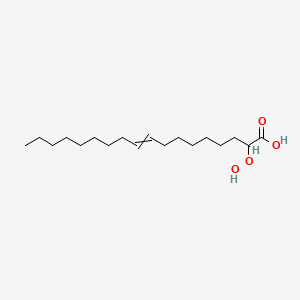
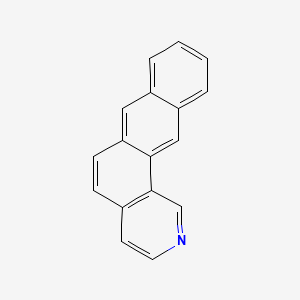
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
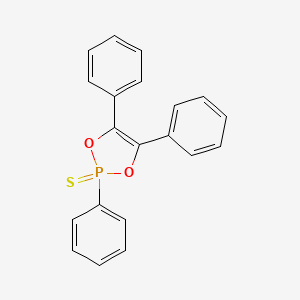
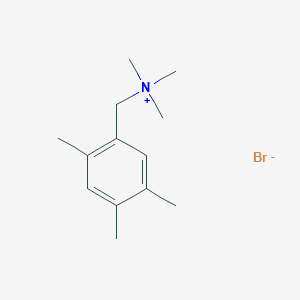
![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)
